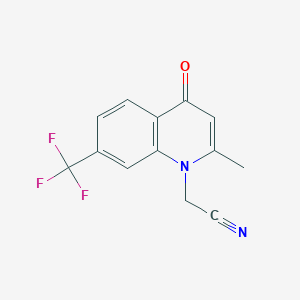

2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C13H9F3N2O |

|---|---|

Molekulargewicht |

266.22 g/mol |

IUPAC-Name |

2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetonitrile |

InChI |

InChI=1S/C13H9F3N2O/c1-8-6-12(19)10-3-2-9(13(14,15)16)7-11(10)18(8)5-4-17/h2-3,6-7H,5H2,1H3 |

InChI-Schlüssel |

MXAHGWVKAMGMEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)C2=C(N1CC#N)C=C(C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conrad–Limpach Synthesis for 4-Oxo-Quinoline Formation

The Conrad–Limpach reaction is a classical method to synthesize 4-hydroxyquinolines, which can be oxidized to 4-quinolones. For the target compound, 7-trifluoromethyl-2-methylquinolin-4(1H)-one serves as the pivotal intermediate.

-

Starting Materials :

-

Condense 3-trifluoromethylaniline (8b ) with ethyl acetoacetate in benzene using p-toluenesulfonic acid.

-

Reflux with a Dean–Stark trap to remove water.

-

Heat the intermediate in Dowtherm A at 250°C for 20 minutes.

-

Isolate 7-trifluoromethyl-2-methylquinolin-4(1H)-one via filtration (Yield: 60–75%).

Trifluoromethyl Group Introduction via Iminium Salts

Recent advances utilize 1-trifluoromethyl-prop-2-yne 1-iminium triflates for direct CF₃ incorporation during cyclization:

-

Mechanism : Michael addition of anilines to iminium salts, followed by intramolecular cyclization.

-

Advantage : Regioselective CF₃ placement at C7 without requiring post-synthetic modifications.

-

React 1-CF₃-propyniminium triflate with 3-methylaniline in acetonitrile.

-

Stir at 60°C for 12 hours (Yield: 82%).

Cyanomethylation at N1

Alkylation of Quinolin-4(1H)-one

The lactam nitrogen (N1) is alkylated with bromoacetonitrile or chloroacetonitrile under basic conditions:

-

Dissolve 7-trifluoromethyl-2-methylquinolin-4(1H)-one in DMF.

-

Add K₂CO₃ (2 eq) and bromoacetonitrile (1.2 eq).

-

Heat at 80°C for 6 hours.

-

Purify via silica chromatography (Yield: 65–70%).

Critical Notes :

One-Pot Oxidative Cyanation

Alternative routes employ oxidative cyanation using tert-butyl hydroperoxide (TBHP) and acetonitrile precursors:

-

React α,β-unsaturated intermediates (e.g., quinoline acrylonitriles) with TBHP.

-

Epoxide formation followed by rearomatization yields the cyanomethyl product.

Functional Group Compatibility and Challenges

Stability of the Trifluoromethyl Group

Regioselectivity in Cyanomethylation

Spectroscopic Characterization

Key spectral data for 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, was zur Bildung von Carbonsäuren oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und sie in Alkohole umwandeln.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was möglicherweise zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Methylgruppe zu Carbonsäuren führen, während die Reduktion der Carbonylgruppe Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that compounds related to quinoline structures exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, the design of non-covalent inhibitors based on quinazolinones has shown promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting that similar structures could be explored for antiviral applications involving 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile .

Antitumor Properties

Quinoline derivatives have been investigated for their antitumor activities. A related compound, Oxo-Pyrimidothienoquinoline, demonstrated intercalating properties with DNA, leading to significant cytotoxic effects on various cancer cell lines, including K-562 and HL-60. The IC50 values ranged from 1.58 to 7.13 μM, indicating potent antitumor potential . This suggests that this compound may also possess similar properties worthy of investigation.

Material Science

The unique trifluoromethyl group in this compound may contribute to enhanced thermal stability and solubility in organic solvents, making it a candidate for applications in materials science, particularly in the development of advanced coatings and polymers .

Case Study 1: Antiviral Screening

A study conducted by researchers at Shionogi Pharmaceutical evaluated various quinoline-based compounds for their efficacy against SARS-CoV-2 Mpro. The study highlighted that compounds with trifluoromethyl substitutions exhibited improved binding affinity and inhibitory activity compared to their non-fluorinated counterparts . This case underscores the potential of this compound as a lead compound for antiviral drug development.

Case Study 2: Antitumor Efficacy

In a preclinical study assessing the anticancer effects of quinoline derivatives, the compound demonstrated significant cytotoxicity against melanoma cell lines when tested in vivo on Balb/c mice models. The results indicated a marked increase in lifespan for treated groups compared to controls, suggesting substantial therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile would depend on its specific biological target. In general, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: Goxalapladib (CAS-412950-27-7)

Goxalapladib, a 1,8-naphthyridine derivative, shares functional similarities with the target compound despite differences in the heterocyclic core. Key structural and functional comparisons include:

Key Observations:

Trifluoromethyl Group : Both compounds incorporate -CF₃, which enhances resistance to oxidative metabolism and improves membrane permeability .

Molecular Complexity : Goxalapladib’s larger structure (718.80 g/mol) includes amide and piperidinyl groups, suggesting a role in protein-targeted interactions, whereas the target compound’s smaller size (~296.23 g/mol) may favor different pharmacokinetic profiles.

Comparison with Other Quinoline Derivatives

- Antimalarial Agents: Chloroquine derivatives lack the -CF₃ and acetonitrile groups but share the quinoline core. The addition of -CF₃ in the target compound could mitigate resistance mechanisms common in antimalarial therapy.

- Anticancer Agents: Camptothecin analogs (e.g., topotecan) utilize quinoline-like scaffolds but focus on lactone moieties for topoisomerase inhibition. The acetonitrile group in the target compound may serve as a reactive site for further derivatization.

Limitations and Knowledge Gaps

- Direct pharmacological or crystallographic data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

- Solubility, stability, and toxicity profiles remain uncharacterized.

Biologische Aktivität

2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. Characterized by a trifluoromethyl group and a unique quinoline structure, this compound is under investigation for various pharmacological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C13H9F3N2O

- Molecular Weight : Approximately 286.22 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The trifluoromethyl group contributes to enhanced activity by improving interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of quinoline derivatives against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Some derivatives have shown moderate inhibitory effects, indicating potential as anticancer agents. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .

Enzyme Inhibition

Molecular docking studies suggest that this compound can interact with key enzymes involved in disease pathways. For instance, related compounds have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. These interactions are facilitated by the compound's ability to form hydrogen and halogen bonds due to the electron-withdrawing nature of the trifluoromethyl group .

Case Studies

-

Antimicrobial Screening :

- A study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that those with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial activity compared to their non-trifluoromethyl counterparts.

-

Cytotoxicity Assays :

- In a cytotoxicity assay against MCF-7 cells, derivatives showed IC50 values ranging from 15 to 30 μM, suggesting moderate activity. The presence of the trifluoromethyl group was linked to improved cell membrane penetration and enhanced cytotoxic effects.

- Enzyme Inhibition Studies :

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methyl-2-oxo-2H-quinolin-1-yl acetic acid | Methyl group at position 4 | Antimicrobial | Lacks trifluoromethyl substitution |

| 7-Fluoroquinoline derivatives | Fluorine substitution | Varying activity profiles | Different substitution pattern |

| Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline ring with different trifluoromethyl position | Antimicrobial | Structural variation impacts activity |

The unique trifluoromethyl group in this compound enhances its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile, and how do they influence reactivity?

- The compound contains a quinoline core with a trifluoromethyl group at position 7, a methyl group at position 2, and an acetonitrile substituent. The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, while the acetonitrile moiety may participate in nucleophilic addition or cyclization reactions. Structural confirmation requires techniques like 1H/13C NMR and HRMS , as demonstrated for analogous quinoline derivatives .

Q. What experimental precautions are critical when handling nitrile-containing compounds like this acetonitrile derivative?

- Nitriles can release toxic hydrogen cyanide under extreme conditions. Use fume hoods , wear PPE (gloves, goggles), and avoid contact with strong acids/bases. Storage should be in airtight containers under inert gas. Safety protocols from similar nitrile compounds emphasize rigorous ventilation and emergency response plans .

Q. How can researchers optimize the synthesis of this compound using available starting materials?

- A telescoped multicomponent reaction strategy (e.g., combining quinoline derivatives with glyoxals and nitrile precursors in solvents like MeCN or acetic acid) is effective. For example, analogous quinoline-acetonitrile syntheses achieved high yields (70–85%) via reflux conditions and recrystallization from ethanol .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence of this compound in ecosystems?

- Follow frameworks like Project INCHEMBIOL , which evaluate physicochemical properties (e.g., log P, hydrolysis rates), biodegradation pathways, and bioaccumulation potential. Use OECD test guidelines for hydrolysis, photolysis, and soil adsorption studies. Long-term ecotoxicological assays (e.g., Daphnia magna or algal growth inhibition) are critical for risk assessment .

Q. What analytical strategies resolve contradictions in spectroscopic data during structural confirmation?

- Combine 2D-NMR (COSY, HSQC, HMBC) to clarify ambiguous proton-carbon correlations. For example, in similar quinoline-acetonitriles, HMBC confirmed connectivity between the nitrile group and the quinoline core. Cross-validate with IR spectroscopy (C≡N stretch at ~2240 cm⁻¹) and HRMS for molecular formula accuracy .

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

- Optimize parameters using design of experiments (DoE) . For example:

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to quinoline-binding proteins. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For cellular studies, employ fluorescence-based assays to monitor intracellular uptake and localization .

Methodological Guidance

- Data Contradiction Analysis : Apply multivariate statistical models (e.g., PCA) to identify outliers in spectroscopic or chromatographic datasets. Cross-check with synthetic replicates and control samples .

- Ecological Risk Evaluation : Use species sensitivity distributions (SSDs) to model toxicity thresholds across trophic levels, integrating physicochemical data from environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.